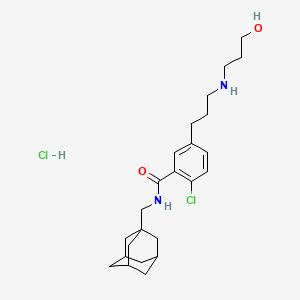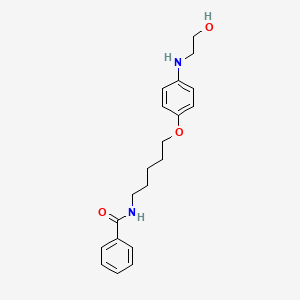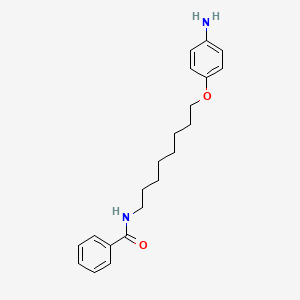
AZD-9056 hydrochloride
Overview
Description
AZD9056 (hydrochloride) is a potent and selective antagonist of the purinergic P2X7 receptor. This compound is known for its pain-relieving and anti-inflammatory effects. It is an adamantane amide that inhibits the uptake of the membrane-impermeable fluorescent dye YoPro1 in HEK–hP2X7 cells with an IC50 value of 11.2 nM . The P2X7 receptor is a member of the ligand-gated ion channels activated by extracellular ATP and is involved in various cellular responses such as membrane permeabilization, activation of caspases, cytokine release, cell proliferation, and apoptosis .
Scientific Research Applications
AZD9056 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
AZD9056 (hydrochloride) exerts its effects by selectively antagonizing the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP. Upon activation, the receptor mediates various cellular responses, including membrane permeabilization, activation of caspases, cytokine release, cell proliferation, and apoptosis . By inhibiting the P2X7 receptor, AZD9056 prevents these cellular responses, leading to its pain-relieving and anti-inflammatory effects .
Future Directions
Biochemical Analysis
Biochemical Properties
AZD9056 hydrochloride acts as a potent and selective antagonist of P2X7 receptors . It inhibits YoPro1 (membrane-impermeable fluorescent dye) uptake in HEK–hP2X7 cells with an IC 50 value of 11.2 nM . The antagonist AZD9056 blocks P2X7 receptors with an IC50 of 11.2 nM in HEK-hP2X7 cell line, indicating a high selectivity of the antagonist for the P2X7 receptor .
Cellular Effects
AZD9056 hydrochloride has been shown to exert pain-relieving and anti-inflammatory effects . It has been used in trials studying the basic science and treatment of Rheumatoid Arthritis . In both phase IIa and phase IIb studies, AZD9056 had no clinically or statistically significant effect on Rheumatoid Arthritis relative to placebo .
Molecular Mechanism
The molecular mechanism of AZD9056 hydrochloride is primarily through its action as a selective orally active inhibitor of P2X7 . P2X7 is a key player in the generation and secretion of several proinflammatory cytokines involved in the pathogenesis of various diseases .
Temporal Effects in Laboratory Settings
In phase IIa studies, AZD9056 was administered daily over 4 weeks . In phase IIb studies, patients were randomized to receive treatment for 6 months . In both studies, AZD9056 was well tolerated up to 400 mg/day .
Dosage Effects in Animal Models
In animal models of osteoarthritis, treatment with AZD9056 exerted pain-relieving and anti-inflammatory effects . The effects of the product vary with different dosages in animal models have not been fully studied.
Preparation Methods
The synthetic route for AZD9056 (hydrochloride) involves the preparation of N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride. The compound is synthesized through a series of chemical reactions, including the formation of the adamantane amide structure and subsequent chlorination and amination steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for AZD9056 (hydrochloride) are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
AZD9056 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the adamantane and benzamide moieties.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
AZD9056 (hydrochloride) is unique in its high selectivity and potency as a P2X7 receptor antagonist. Similar compounds include:
A438079: Another P2X7 receptor antagonist with similar inhibitory effects.
JNJ-47965567: A selective P2X7 receptor antagonist used in research for its anti-inflammatory properties.
GSK1482160: A P2X7 receptor antagonist investigated for its potential therapeutic effects in inflammatory diseases.
Compared to these compounds, AZD9056 (hydrochloride) has shown significant efficacy in preclinical and clinical studies, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35ClN2O2.ClH/c25-22-5-4-17(3-1-6-26-7-2-8-28)12-21(22)23(29)27-16-24-13-18-9-19(14-24)11-20(10-18)15-24;/h4-5,12,18-20,26,28H,1-3,6-11,13-16H2,(H,27,29);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBHFRRZLDHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)CCCNCCCO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345303-91-5 | |
| Record name | AZD-9056 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0345303915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-9056 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZ6S167ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)





